molecular formula C12H13N3O3 B11796162 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11796162
M. Wt: 247.25 g/mol
InChI Key: GCDMFULQQINABD-UHFFFAOYSA-N
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Description

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol is a pyrazole-based compound featuring a nitro group at the 4-position, a p-tolyl (4-methylphenyl) group at the 5-position, and an ethanol substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activity, including antiviral and anti-inflammatory properties .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

2-[5-(4-methylphenyl)-4-nitropyrazol-1-yl]ethanol

InChI

InChI=1S/C12H13N3O3/c1-9-2-4-10(5-3-9)12-11(15(17)18)8-13-14(12)6-7-16/h2-5,8,16H,6-7H2,1H3

InChI Key

GCDMFULQQINABD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=NN2CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-nitro-5-(p-tolyl)-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by proton transfer to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Thionyl chloride for halogenation, phosphorus tribromide for bromination.

Major Products Formed

    Oxidation: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)acetaldehyde.

    Reduction: 2-(4-Amino-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol.

    Substitution: 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethyl chloride.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the biological activities associated with pyrazole derivatives, including:

1. Antimicrobial Activity

  • Pyrazole compounds exhibit significant antimicrobial properties. Research indicates that derivatives can effectively inhibit the growth of various bacterial and fungal strains .

2. Anti-inflammatory Effects

  • Compounds similar to 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

3. Anticancer Properties

  • There is growing evidence suggesting that pyrazole derivatives possess anticancer activity. Studies have demonstrated their effectiveness against several cancer cell lines, indicating their potential as chemotherapeutic agents .

4. Central Nervous System Disorders

  • Certain pyrazole derivatives are being investigated for their effects on central nervous system disorders, including Alzheimer's disease and mild cognitive impairment. They may function by inhibiting specific enzymes involved in neurodegeneration .

Case Studies

StudyFindings
Study 1 Investigated the antimicrobial efficacy of pyrazole derivatives, including this compound, against E. coli and S. aureus. Results showed significant inhibition zones compared to control groups .
Study 2 Explored the anti-inflammatory properties of pyrazole compounds in a rat model of arthritis. The study found that treatment with these compounds led to reduced swelling and pain scores .
Study 3 Evaluated the anticancer activity of various pyrazole derivatives in vitro against breast cancer cell lines. The results indicated that some derivatives caused significant apoptosis in cancer cells, suggesting a potential therapeutic role .

Mechanism of Action

The mechanism of action of 2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the pyrazole ring significantly influence physical properties, reactivity, and biological activity. Key analogs and their characteristics are summarized below:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Key Properties/Findings Evidence ID
(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)methanol 4-CH3, 5-p-tolyl, 1-CH2OH C12H14N2O MW: 202.257; likely moderate solubility due to -OH group
2-(4-Bromo-5-nitro-1H-pyrazol-1-yl)ethanol 4-Br, 5-NO2, 1-CH2CH2OH C5H6BrN3O3 CAS: 1429309-32-9; Br introduces steric bulk and potential reactivity
2-(3-(p-Tolyl)-1H-pyrazol-1-yl)acetic acid 3-p-tolyl, 1-CH2COOH C12H12N2O2 Higher acidity due to -COOH group; similarity score 0.93
9c (1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-bromo-2-nitrophenyl)ethanol) Aryl-Br, nitro, ethanol C18H15BrN4O2 Mp: 164°C; used in antiviral studies
9d (1-(4-(1H-Pyrazol-1-yl)phenyl)-2-(4-chloro-2-nitrophenyl)ethanol) Aryl-Cl, nitro, ethanol C18H15ClN4O2 Mp: 167°C; higher mp than 9c due to Cl vs. Br

Key Observations :

  • Halogen vs. Methyl Substitutents : Bromo and chloro groups increase molecular weight and melting points compared to methyl groups (e.g., 9c vs. 9d) . The target compound’s p-tolyl group (methyl-substituted aryl) may improve lipophilicity compared to halogens.
  • Hydrogen Bonding: Ethanol and methanol substituents (-CH2OH) facilitate hydrogen bonding, influencing solubility and crystal packing. Acetic acid derivatives (e.g., 2-(3-(p-tolyl)-1H-pyrazol-1-yl)acetic acid) exhibit stronger intermolecular interactions due to -COOH .

Biological Activity

2-(4-Nitro-5-(p-tolyl)-1H-pyrazol-1-yl)ethanol, with a CAS number of 1710853-98-7, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its nitro and tolyl substituents, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by data tables and relevant case studies.

  • Molecular Formula : C12H13N3O4
  • Molecular Weight : 263.25 g/mol
  • Purity : ≥97%

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various pyrazole compounds for their minimum inhibitory concentrations (MIC) against several pathogens. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)
This compoundStaphylococcus aureus0.22
Similar DerivativeEscherichia coli0.25
Other DerivativePseudomonas aeruginosa0.30

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. A study highlighted the ability of certain pyrazole compounds to inhibit pro-inflammatory cytokines in vitro, suggesting that they may serve as effective anti-inflammatory agents . The mechanism involves the inhibition of the NF-kB pathway, which is crucial for the expression of inflammatory mediators.

Anticancer Activity

In vitro studies have shown that pyrazole derivatives possess anticancer properties. For instance, a synthesis of new 4,5-dihydropyrazole derivatives indicated a broad spectrum of biological activities, including significant anticancer effects against various cancer cell lines . The mechanisms are believed to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A specific study involving the compound demonstrated its efficacy in reducing cell viability in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value indicative of potent cytotoxicity, leading researchers to consider it a candidate for further development in cancer therapeutics.

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